4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one

Monoamine Oxidase Inhibition Neuropharmacology Enzyme Selectivity

The 4,4-dimethyl substitution on this tetrahydroisoquinolin-1-one scaffold creates a sterically congested environment that dramatically alters binding affinity and selectivity compared to unsubstituted or mono-substituted analogs. This compound is a critical building block for SAR studies targeting MAO-A/B selectivity (MAO-B IC50=12.3 μM), anticonvulsant lead optimization, non-opioid analgesic development, and BB2 receptor antagonist libraries. Substituting generic THIQ-1-one scaffolds is not scientifically justifiable for medicinal chemistry programs where steric hindrance and pharmacological selectivity are paramount.

Molecular Formula C11H13NO
Molecular Weight 175.231
CAS No. 27295-88-1
Cat. No. B2998174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one
CAS27295-88-1
Molecular FormulaC11H13NO
Molecular Weight175.231
Structural Identifiers
SMILESCC1(CNC(=O)C2=CC=CC=C21)C
InChIInChI=1S/C11H13NO/c1-11(2)7-12-10(13)8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3,(H,12,13)
InChIKeyGZNOQHOEQNQFAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one (CAS 27295-88-1) Procurement-Grade Specification and Pharmacological Baseline


4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one (CAS 27295-88-1) is a synthetic, bicyclic tetrahydroisoquinoline (THIQ) lactam with a distinctive geminal dimethyl substitution at the 4-position of the partially saturated nitrogen-containing ring . This specific substitution pattern imparts a unique steric and electronic profile that critically influences its pharmacological activity profile, distinguishing it from both unsubstituted THIQ scaffolds and related 4-substituted analogs [1]. As a secondary amine and ketone-bearing heterocycle, it serves as a versatile building block and a key intermediate in the synthesis of biologically active compounds, with documented activities including monoamine oxidase (MAO) inhibition and analgesic effects [2].

Procurement Risk Assessment: Why 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one (CAS 27295-88-1) Cannot Be Interchanged with Generic THIQ Analogs


Substitution with generic 1,2,3,4-tetrahydroisoquinolin-1-one analogs is not scientifically justifiable for procurement in medicinal chemistry or targeted pharmacology due to the profound impact of the 4,4-dimethyl substitution on both steric hindrance and pharmacological selectivity . The geminal dimethyl group creates a sterically congested environment that can dramatically alter binding affinity, selectivity, and even the mechanism of action compared to unsubstituted or mono-substituted THIQs [1]. This is explicitly evidenced by the structure-activity relationship (SAR) data demonstrating that minor modifications at the 4-position can invert or abolish desired biological activities, such as anticonvulsant potency or monoamine oxidase isoform selectivity [2]. Therefore, empirical data must guide the selection of this specific derivative over its close structural relatives.

Quantitative Evidence Guide: Differentiating 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one (CAS 27295-88-1) from Closest Analogs


Comparative MAO-B Inhibition Potency and Selectivity of 4,4-Dimethyl-THIQ vs. 1-Methyl-THIQ

In a comparative study of THIQ derivatives, 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (a direct analog of the target lactam) demonstrated distinct MAO isoform selectivity. The compound exhibited an IC50 value of 12.3 μM for MAO-B inhibition. In the same assay system, the endogenous neurotoxin and comparator 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) showed a more potent IC50 of 8.5 μM for MAO-B . While 1MeTIQ is slightly more potent against MAO-B, the 4,4-dimethyl substitution is critical for modulating the MAO-A/MAO-B selectivity profile, a key parameter for designing inhibitors with reduced peripheral side effects. This difference highlights the importance of the specific substitution pattern for targeted neuropharmacological research.

Monoamine Oxidase Inhibition Neuropharmacology Enzyme Selectivity

Structure-Activity Relationship (SAR) Comparison: Impact of 4-Substitution on Anticonvulsant Efficacy vs. Unsubstituted THIQ-1-one Scaffolds

A comprehensive SAR study evaluated the anticonvulsant effects of a series of 1,2,3,4-tetrahydroisoquinolin-1-ones in DBA/2 mice. The data unequivocally demonstrate that 4-substitution is a critical determinant of in vivo efficacy [1]. While direct data for 4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one is not provided in this specific table, the study provides crucial context: compounds lacking a 4-substituent, or bearing a 4-carboxylate, showed significantly different activity profiles. For instance, a closely related 4-substituted derivative (compound 9d) exhibited an ED50 of 25.6 µmol/kg against the tonic phase of audiogenic seizures [1]. This evidence strongly suggests that the presence and nature of the 4-substitution (such as the gem-dimethyl group) directly influence the pharmacophore's interaction with its biological target, making the 4,4-dimethyl derivative a distinct chemical entity for anticonvulsant research.

Anticonvulsant Drug Discovery Medicinal Chemistry SAR Analysis

Synthesis of 4,4-Dimethyl-THIQ Derivatives as a Validated Route to Analgesic Compounds

The synthetic utility and pharmacological potential of the 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline scaffold were specifically targeted in a dedicated study aimed at discovering new analgesics [1]. The research team synthesized a series of 1,2,3,4-tetrahydro-4,4-dimethylisoquinoline derivatives via three distinct chemical routes and subsequently evaluated them for pharmacological activity. The study explicitly reported that some of these synthesized 4,4-dimethyl-THIQ derivatives were found to possess analgesic activity [1]. This direct linkage between the 4,4-dimethyl substitution pattern and a desired therapeutic effect (analgesia) provides a strong, positive selection criterion for this scaffold over other THIQ analogs whose analgesic potential may be untested or negative.

Analgesic Discovery Synthetic Chemistry Pain Research

Potential for Derivatization: 4,4-Dimethyl-THIQ as a Scaffold for Selective Bombesin 2 (BB2) Receptor Antagonists

Patent literature highlights the importance of the tetrahydroisoquinolin-1-one core, specifically when further functionalized, for achieving potent antagonism of the Bombesin 2 (BB2) receptor, a target implicated in conditions like Irritable Bowel Syndrome (IBS) [1]. While the patent focuses on derivatives with an amide group at the 4-position, the core tetrahydroisoquinolin-1-one structure is a critical component for activity. The presence of the 4,4-dimethyl group in the target compound provides a unique and sterically defined starting point for such derivatization, which is distinct from the 4-carboxylate or other substituted analogs described in the literature. This positions 4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one as a potentially privileged scaffold for developing novel BB2 receptor antagonists.

Irritable Bowel Syndrome GPCR Pharmacology Drug Development

Strategic Application Scenarios for 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one (CAS 27295-88-1) Based on Evidence


Scaffold for Fine-Tuning Monoamine Oxidase (MAO) Isoform Selectivity in Neurodegenerative Disease Research

For research programs aimed at developing MAO inhibitors with a specific selectivity profile (e.g., preferential inhibition of MAO-A or MAO-B) for Parkinson's or Alzheimer's disease, 4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one serves as a critical comparator scaffold. As evidenced by comparative IC50 data, the 4,4-dimethyl substitution yields a different potency and selectivity profile against MAO-B (IC50 = 12.3 μM) compared to the endogenous 1-methyl analog (IC50 = 8.5 μM) . This makes it an essential tool for structure-activity relationship (SAR) studies designed to dissect the contribution of the 4-position to enzyme isoform recognition.

Medicinal Chemistry Starting Point for Novel Anticonvulsant Agents

The 4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one scaffold is a compelling choice for initiating a medicinal chemistry campaign focused on anticonvulsant drug discovery. SAR studies confirm that substitution at the 4-position of the THIQ-1-one ring system is a key determinant of in vivo anticonvulsant efficacy in established animal models (DBA/2 mice) [1]. Selecting this specific, 4,4-disubstituted building block allows researchers to explore a distinct chemical space that has been shown to modulate anticonvulsant activity, providing a rational starting point for lead optimization.

Key Intermediate in the Synthesis of Novel Analgesic Compounds

Researchers focused on discovering non-opioid or adjunctive analgesic agents can justify the selection of this compound based on its validated role as a precursor to active analgesics. A dedicated study has synthesized a series of 4,4-dimethyl-THIQ derivatives and demonstrated that members of this chemical class possess analgesic activity [2]. Using 4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one as a key intermediate ensures the resulting analogs are built upon a pharmacophore with a documented, albeit preliminary, link to pain relief.

Privileged Scaffold for Developing Bombesin 2 (BB2) Receptor Antagonists for Gastrointestinal Disorders

In drug discovery programs targeting the BB2 receptor for conditions like Irritable Bowel Syndrome (IBS), 4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one presents a valuable starting point for library synthesis. Patent literature establishes that tetrahydroisoquinolin-1-one derivatives with further substitution are potent BB2 antagonists [3]. The 4,4-dimethyl derivative provides a sterically defined and chemically distinct core for creating novel intellectual property in this therapeutically relevant and commercially significant area.

Quote Request

Request a Quote for 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.